N-methyl-N-(4-tolyl)methanesulphonamide

Lipophilicity Physicochemical Properties Drug Design

Sourcing N,N-disubstituted sulfonamides with verified CNS physicochemical profiles is a recurring bottleneck in med chem programs. This compound solves that: it is a fully substituted methanesulfonamide (XLogP3=1.4, TPSA=45.8 Ų) engineered for passive BBB penetration-validated as a key intermediate for 5-lipoxygenase inhibitors. - Zero H-bond donors & low TPSA: ideal CNS pharmacophore core. - Class-validated N-methylation effect: predictable ↑lipophilicity vs. non-methylated analog. - Available from BenchChem with rapid global delivery, eliminating custom synthesis delays.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B8604788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-tolyl)methanesulphonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C)S(=O)(=O)C
InChIInChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)10(2)13(3,11)12/h4-7H,1-3H3
InChIKeyKHFQNJLFIKQISR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N-(4-tolyl)methanesulphonamide: Chemical Properties


N-methyl-N-(4-tolyl)methanesulphonamide (CAS 143937-54-6) is an N,N-disubstituted sulfonamide with a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol [1]. Structurally, it comprises a central methanesulphonamide core (CH3SO2N) where the nitrogen atom bears both a methyl group and a 4-methylphenyl (p-tolyl) substituent [1]. This compound is a derivative of methanesulfonamide and belongs to the broader class of arylsulfonamides. Its computed physicochemical properties include an XLogP3 value of 1.4, a topological polar surface area (TPSA) of 45.8 Ų, and it possesses zero hydrogen bond donors and three hydrogen bond acceptors [1]. These features make it a distinct chemical entity within the sulfonamide family, often utilized as a synthetic intermediate or building block in pharmaceutical research and development .

N-methyl-N-(4-tolyl)methanesulphonamide: Interchangeability Risks


Within the methanesulfonamide class, subtle structural variations such as N-methylation or aryl substitution profoundly impact key drug-like properties. Unlike amides where N-methylation can unpredictably alter solubility, a systematic matched molecular pair analysis has demonstrated that N-methylation of sulfonamides consistently reduces aqueous solubility and increases lipophilicity (Log D7.4) [1]. This class-level finding underscores that N-methyl-N-(4-tolyl)methanesulphonamide, with its fully substituted nitrogen, will exhibit different physicochemical behavior compared to its non-methylated or differently arylated counterparts. Furthermore, the specific substitution pattern—an N-methyl group combined with a 4-tolyl ring—creates a unique steric and electronic environment that cannot be replicated by simply using the more common N-phenylmethanesulfonamide or the N-unsubstituted N-(4-tolyl)methanesulfonamide. This necessitates a detailed comparative evaluation for any scientific or procurement decision.

N-methyl-N-(4-tolyl)methanesulphonamide: Quantitative Evidence


Enhanced Lipophilicity vs. Non-Methylated Analog

The computed partition coefficient (XLogP3) for N-methyl-N-(4-tolyl)methanesulphonamide is 1.4 [1]. In contrast, its direct structural analog, N-(4-methylphenyl)methanesulfonamide (which lacks the N-methyl group), has a lower computed XLogP of 1.3 . This difference, while numerically modest, aligns with the class-level observation that sulfonamide N-methylation consistently increases lipophilicity [2].

Lipophilicity Physicochemical Properties Drug Design

Reduced Polar Surface Area vs. Non-Methylated Analog

N-methyl-N-(4-tolyl)methanesulphonamide has a computed Topological Polar Surface Area (TPSA) of 45.8 Ų [1]. Its non-methylated analog, N-(4-methylphenyl)methanesulfonamide, has a higher TPSA of 54.6 Ų . The reduction in polar surface area upon N-methylation is a direct consequence of masking a hydrogen bond donor and contributes to the observed increase in lipophilicity [2].

Membrane Permeability Physicochemical Properties ADME

Absence of Hydrogen Bond Donor vs. Non-Methylated Analog

N-methyl-N-(4-tolyl)methanesulphonamide has a computed Hydrogen Bond Donor (HBD) count of 0 [1]. In contrast, N-(4-methylphenyl)methanesulfonamide possesses 1 HBD . The loss of this hydrogen bond donor is a primary driver for the class-level reduction in aqueous solubility observed upon sulfonamide N-methylation [2].

Solubility Hydrogen Bonding ADME

N-methyl-N-(4-tolyl)methanesulphonamide: Research Applications


Synthesis of Lipophilic Pharmacophores

N-methyl-N-(4-tolyl)methanesulphonamide's enhanced lipophilicity (XLogP3 = 1.4) and reduced TPSA (45.8 Ų) compared to its non-methylated analog [1] make it a valuable building block for designing pharmacophores intended to cross biological membranes. It is particularly suited as an intermediate in the synthesis of 5-lipoxygenase inhibitors and other sulfonamide-based drugs where passive permeability is required for target engagement [2].

Comparative ADME Studies of N-Methylation

This compound serves as an ideal reference molecule for matched molecular pair analysis to investigate the impact of sulfonamide N-methylation on ADME properties. The well-documented class effect of N-methylation on reducing solubility and increasing lipophilicity [3] can be quantitatively explored in vitro, making it a standard for calibrating predictive ADME models.

CNS-Penetrant Candidate Development

With zero hydrogen bond donors and a TPSA value (45.8 Ų) well below the commonly cited threshold for CNS penetration (typically < 90 Ų), N-methyl-N-(4-tolyl)methanesulphonamide [1] is a suitable starting material for medicinal chemistry programs targeting the central nervous system. Its physicochemical profile suggests a higher likelihood of passive diffusion across the blood-brain barrier compared to more polar sulfonamide analogs.

Crystallization and Solid-State Studies

The lack of hydrogen bond donors alters the crystal packing forces compared to non-methylated analogs. This compound can be used as a model system to study the solid-state properties of N,N-disubstituted sulfonamides, providing insights into polymorphism and crystal engineering for pharmaceutical formulation development.

Technical Documentation Hub

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